Sodium 4-vinylbenzenesulfonate

Beschreibung

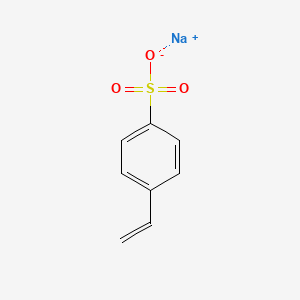

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;4-ethenylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTALRAZSCGSKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044635 | |

| Record name | Sodium 4-vinylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2695-37-6, 123333-94-8 | |

| Record name | Sodium 4-styrenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002695376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-vinylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-vinylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-vinylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-STYRENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KP0V3OG5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Sodium 4-Vinylbenzenesulfonate: Properties, Synthesis, and Applications

Foreword

In the landscape of modern materials science and polymer chemistry, few monomers offer the unique combination of reactivity and functionality as Sodium 4-vinylbenzenesulfonate (SVBS). This compound, possessing both a polymerizable vinyl group and a hydrophilic, ionizable sulfonate group, serves as a critical building block in a vast array of functional polymers. This guide is intended for researchers, chemists, and drug development professionals who seek a deeper, field-tested understanding of SVBS. We will move beyond simple data recitation to explore the causality behind its properties and the practical methodologies that underpin its application. Every piece of information is grounded in established scientific literature to ensure accuracy, trustworthiness, and immediate utility in a research and development setting.

Core Molecular and Physical Properties

This compound is a versatile ionic monomer that bridges the gap between hydrocarbon-based polymer backbones and aqueous environments.[1][2] Its structure is fundamental to its function, combining a hydrophobic vinylbenzene component with a strongly hydrophilic sodium sulfonate group.

1.1. Chemical Structure and Identification

The foundational identity of SVBS is captured in its chemical structure and nomenclature. Understanding these identifiers is the first step in any rigorous scientific endeavor.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 2695-37-6 | [3][4][5] |

| Molecular Formula | C₈H₇NaO₃S | [3][4][5] |

| Molecular Weight | 206.19 g/mol | [4][5] |

| Synonyms | Sodium p-styrenesulfonate (SSS), Styrene-4-sulfonic acid sodium salt, Sodium (4-vinylphenyl)sulfonate | [3][6][7] |

| InChI Key | XFTALRAZSCGSKN-UHFFFAOYSA-M | [1][5] |

| SMILES | C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |[5][6] |

1.2. Physicochemical Properties

The physical properties of SVBS dictate its handling, storage, and solvent compatibility. It typically presents as a white to off-white crystalline powder.[2][3] One of its most critical characteristics is its hygroscopic nature, meaning it readily absorbs moisture from the air, which necessitates storage in sealed containers away from humidity.[3]

Table 2: Key Physicochemical Data

| Property | Value | Comments and Reference(s) |

|---|---|---|

| Appearance | White to off-white crystalline powder/solid | [2][3] |

| Melting Point | ≥300 °C | A high melting point is often cited, suggesting decomposition may occur.[5] |

| 162-165 °C | Some suppliers report this lower range, which may reflect the properties of a specific hydrate form or technical grade.[3] | |

| Boiling Point | 111-112 °C | This value is likely for a solution or under vacuum as the compound is a solid salt at STP.[8] |

| Density | ~1.37 g/cm³ | [3] |

| Solubility | Highly soluble in water; soluble in alcohols and other polar solvents. | The sulfonate group imparts excellent water solubility. Quantitative data is not consistently reported, but its high solubility is a key functional feature.[2][3][8] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. |[8] |

Synthesis and Purification

The industrial production of SVBS is typically achieved through the sulfonation of a styrene precursor followed by neutralization. While numerous patented variations exist, the fundamental chemistry remains consistent.

2.1. Representative Synthesis Workflow

The most common laboratory and industrial synthesis involves the sulfonation of ethylbenzene followed by dehydrogenation and neutralization, or direct sulfonation of styrene, which can be challenging due to the reactivity of the vinyl group. A more controlled approach involves the sulfonation of a protected styrene or a precursor like 2-phenylethanol. A generalized and widely cited route starts with the sulfonation of styrene.[3]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Sulfonation of Polystyrene (Illustrative)

While direct sulfonation of styrene monomer can be complex, a common related procedure is the sulfonation of polystyrene, which can be adapted to illustrate the core chemical steps. The synthesis of the monomer itself is often proprietary. However, a researcher could approach this by sulfonating a protected precursor. For the purpose of this guide, we will detail the sulfonation of a pre-formed polymer bead, a process widely used to create ion-exchange resins.[9]

-

Polymer Swelling (Activation):

-

Place 10 g of cross-linked polystyrene-divinylbenzene beads into a round-bottom flask.

-

Add 40 mL of dichloromethane to swell the polymer beads for approximately 30-60 minutes. This step is crucial as it increases the surface area and allows the sulfonating agent to penetrate the polymer matrix efficiently.

-

-

Sulfonation Reaction:

-

Carefully decant the dichloromethane.

-

Under constant stirring in an oil bath pre-heated to 70°C, add 100 mL of concentrated sulfuric acid (98%).

-

Maintain the reaction at this temperature for 2-4 hours. The reaction time is a critical parameter that controls the degree of sulfonation and thus the final ion-exchange capacity of the material.[9]

-

-

Quenching and Neutralization:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the mixture into a large beaker containing 500 mL of cold deionized water to quench the reaction.

-

Filter the resulting sulfonated polymer beads.

-

Wash the beads extensively with deionized water until the pH of the filtrate is neutral.

-

To obtain the sodium salt form, the acid-form resin is then neutralized by washing with a 1 M sodium hydroxide (NaOH) solution until the filtrate becomes alkaline, followed by another wash with deionized water until neutral.

-

-

Drying:

-

Dry the final sodium polystyrene sulfonate resin in an oven at 50-60°C.

-

2.2. Purification by Recrystallization

For monomer purification, recrystallization is the method of choice. The goal is to select a solvent system where SVBS is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Experimental Protocol: General Recrystallization

-

Solvent Selection: Given its properties, a polar solvent system is required. Water is an excellent candidate. A mixed-solvent system, such as ethanol/water, can also be effective for tuning solubility.[10]

-

Dissolution: In an Erlenmeyer flask, add the crude SVBS powder. Heat the chosen solvent (e.g., deionized water) in a separate beaker.[11]

-

Hot Solvent Addition: Add the hot solvent to the SVBS powder portion-wise, with constant swirling and heating, until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.[4]

-

Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities.[11]

-

Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[4][12]

-

Collection and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[4]

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all traces of the solvent.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of SVBS requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Expected Peaks | Reference(s) |

|---|---|---|

| ¹H NMR | (in D₂O) Aromatic protons appear as two doublets (~7.5-7.8 ppm). Vinyl protons (CH=CH₂) give three distinct signals: a quartet of doublets for the α-proton (~6.7 ppm) and two doublets for the terminal β-protons (~5.4 and ~5.9 ppm). | [13] |

| ¹³C NMR | Aromatic carbons will appear in the ~125-145 ppm range. The carbon bearing the sulfonate group will be significantly downfield. Vinyl carbons will appear at ~115 ppm (terminal CH₂) and ~136 ppm (internal CH). | [6][14] |

| FTIR | Strong characteristic peaks for the sulfonate group (S=O stretching) are expected around 1040 cm⁻¹ and 1180 cm⁻¹. Aromatic C=C stretching bands will be visible around 1600 cm⁻¹. Vinyl C=C stretching is often observed near 1630 cm⁻¹. |[15][16][17][18][19] |

Chemical Reactivity and Polymerization

The dual functionality of SVBS is the cornerstone of its utility. The vinyl group allows it to act as a monomer in addition polymerization, while the sulfonate group imparts unique properties to the resulting polymer.

4.1. Free-Radical Polymerization

SVBS readily undergoes free-radical polymerization, which can be initiated by thermal initiators (like AIBN or potassium persulfate) or redox systems.[2][20] This is the most common method for producing high molecular weight poly(this compound) and its copolymers.

Caption: The three key stages of free-radical chain-growth polymerization.

The mechanism proceeds via three main steps:

-

Initiation: A free-radical initiator decomposes to form primary radicals, which then add to an SVBS monomer, creating a monomer radical.

-

Propagation: The monomer radical rapidly adds to successive SVBS molecules, extending the polymer chain. This step is highly exothermic.[10]

-

Termination: The growth of two polymer chains is terminated, typically by combination (two chains coupling) or disproportionation.

4.2. Controlled Radical Polymerization (e.g., RAFT)

For applications requiring precise control over molecular weight, architecture, and low polydispersity, controlled radical polymerization techniques are employed. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is particularly effective for SVBS.[20][21] This method involves a conventional free-radical polymerization in the presence of a RAFT agent, which reversibly caps the growing polymer chains, allowing them to grow in a more uniform, living manner.[21] This control is critical for creating well-defined block copolymers and other advanced architectures.

Key Applications in Research and Industry

The unique properties of polymers derived from SVBS have led to their use in numerous high-value applications.

5.1. Ion-Exchange Membranes and Resins

This is a primary application for SVBS. By copolymerizing SVBS with a cross-linking agent like divinylbenzene (DVB), a robust, insoluble network is formed with covalently bound sulfonic acid groups.[9][22] These materials are central to water purification, softening, and deionization technologies.[23][24] In energy applications, they form the basis of proton-exchange membranes (PEMs) in fuel cells, where the sulfonic acid groups facilitate the transport of protons.[2]

Experimental Protocol: Preparation of a Styrene-SVBS Ion-Exchange Resin

-

Aqueous Phase Preparation: In a reaction vessel suitable for suspension polymerization, dissolve a stabilizing agent (e.g., 0.5% w/v polyvinyl alcohol) in deionized water.[9]

-

Monomer Phase Preparation: In a separate beaker, prepare the monomer mixture. A typical formulation might be:

-

Styrene: 70 mL

-

This compound: 5 g (dissolved in a minimal amount of water if necessary)

-

Divinylbenzene (DVB, cross-linker): 3 mL

-

Benzoyl peroxide (initiator): 3 g

-

-

Polymerization:

-

Heat the aqueous phase to ~65°C with vigorous stirring to create a stable suspension.

-

Slowly add the monomer phase to the stirring aqueous phase. The stirring speed is critical to control the final bead size.

-

Increase the temperature to ~85°C and maintain for 4-6 hours to ensure complete polymerization.[9]

-

-

Workup:

-

Cool the mixture and filter the resulting polymer beads.

-

Wash the beads thoroughly with hot water and methanol to remove unreacted monomers and the suspending agent.

-

Dry the beads in an oven. The resulting material is a strong acid cation-exchange resin in its sodium form.

-

5.2. Reactive Surfactant (Surfmer) in Emulsion Polymerization

In conventional emulsion polymerization, surfactants are used to stabilize monomer droplets and the resulting polymer latex particles. However, these surfactants can migrate over time, negatively affecting properties like water resistance and adhesion. SVBS can be used as a "surfmer" – a polymerizable surfactant. When incorporated into a polymerization (e.g., for acrylic or styrene-acrylic emulsions), it provides stability during the reaction and then becomes permanently bound to the polymer backbone, preventing migration and improving the final film properties.

5.3. Conductive and Antistatic Coatings

The ionic nature of poly(SVBS) makes it inherently conductive. When incorporated into polymer blends or coatings, it can effectively dissipate static charge.[25] This is crucial for applications in electronic packaging, antistatic films for displays, and ESD-safe materials where uncontrolled static discharge can damage sensitive components.[2]

5.4. Water-Soluble Polymers and Flocculants

Homopolymers of SVBS are highly water-soluble polyelectrolytes. These polymers are used as dispersants, scale inhibitors, and flocculants in water treatment processes.[2][8] The highly charged polymer chains can adsorb onto suspended particles, neutralizing their surface charge and causing them to aggregate and settle, thereby clarifying the water.[2]

Safety, Handling, and Toxicology

Proper handling of SVBS is essential for laboratory safety. While comprehensive toxicological data specific to SVBS is limited, information from supplier safety data sheets and related compounds provides a strong basis for risk assessment.

6.1. GHS Hazard Classification

SVBS is generally classified with the following hazards:

Precautionary Statements:

-

P280: Wear protective gloves/eye protection/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

6.2. Toxicological Profile (Context from Analogues)

-

Sodium Vinylsulfonate (CAS 3039-83-6): This related monomer shows very low acute toxicity, with an oral LD50 in rats of >15,000 mg/kg and a dermal LD50 >2000 mg/kg.[26]

-

Sodium Dodecylbenzene Sulfonate (CAS 25155-30-0): A common surfactant, this compound is considered harmful if swallowed, with an oral LD50 (rat) between 500-2000 mg/kg.[27]

Given the structure of SVBS, a profile of being a skin and eye irritant with low to moderate acute oral toxicity is expected. As always, the material should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

6.3. Environmental Fate

Benzenesulfonate derivatives are generally susceptible to biodegradation.[23] The primary environmental concern for related surfactants is aquatic toxicity. For linear alkylbenzene sulfonates, LC50 (lethal concentration for 50% of a test population) values for fish can be in the range of 1-10 mg/L, indicating toxicity to aquatic life.[23][27] Therefore, release of the monomer into aquatic environments should be avoided.

Conclusion

This compound is a uniquely valuable monomer whose fundamental properties are directly linked to its wide-ranging applications. Its bifunctional nature—a polymerizable vinyl group and a charge-bearing sulfonate group—allows for the intelligent design of functional polymers. From providing the ionic highways in fuel cell membranes to ensuring the stability of modern latex paints, SVBS is a cornerstone of advanced material formulation. A thorough understanding of its synthesis, purification, and reactivity, as detailed in this guide, empowers researchers to harness its full potential in developing next-generation materials and technologies.

References

- Nama Group. (2023, October 23).

- Salim, et al. Synthesis of Polystyrene Sulfonate and Its Characterization as a Polymer Electrolyte Membrane. Akta Kimia Indonesia. [Link]

- Google Patents. (1987). Sulfonation method of polystyrene - US4671903A.

- Google Patents.

- Ministry of the Environment, Japan. (2009). Initial Risk Assessment of Chemicals, Vol. 6. [Link]

- SLS Ireland.

- Fengchen Group Co., Ltd.

- SIELC Technologies. (2018, May 16).

- Canadian Science Publishing. (1954). PREPARATION OF ION-EXCHANGE RESINS. Canadian Journal of Chemistry. [Link]

- G440. (2017, August 4).

- MDPI. (2019). Effect of the Sulfonation on the Swollen State Morphology of Styrenic Cross-Linked Polymers. [Link]

- Shijiazhuang Pengnuo Technology Co., Ltd. China this compound Manufacturer and Supplier, Factory. [Link]

- Semantic Scholar. (2021).

- University of Cincinnati.

- University of York.

- National Center for Biotechnology Information.

- University of Rochester.

- Sata, T. (2004).

- The Royal Society of Chemistry. (2013).

- Google Patents.

- Japan Chemical Industry Association.

- YouTube. (2020, July 17). How To Recrystallize A Solid. [Link]

- Chemistry LibreTexts. (2022, April 7). 3.

- MySkinRecipes.

- ChemSrc.

- National Institutes of Health. (2014). Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery. [Link]

- ResearchGate. FTIR Spectra of (a) Styrofoam (b) PSSA. [Link]

- ResearchGate.

- ResearchGate.

- ResearchGate.

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. What Is this compound? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 3. Sodium P-Styrenesulfonate or this compound SSS CAS 2695-37-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 5. This compound technical, = 90 T 2695-37-6 [sigmaaldrich.com]

- 6. Sodium 4-styrenesulfonate | C8H7NaO3S | CID 3571582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2695-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. nama-group.com [nama-group.com]

- 9. Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Polystyrene Sulfonate and Its Characterization as a Polymer Electrolyte Membrane | Salim | Akta Kimia Indonesia [iptek.its.ac.id]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scientificlabs.ie [scientificlabs.ie]

- 21. US4671903A - Sulfonation method of polystyrene - Google Patents [patents.google.com]

- 22. China this compound Manufacturer and Supplier, Factory | Pengnuo [pengnuochemical.com]

- 23. chemical.kao.com [chemical.kao.com]

- 24. This compound [myskinrecipes.com]

- 25. What Is this compound? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 26. fishersci.at [fishersci.at]

- 27. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to Sodium 4-Vinylbenzenesulfonate (CAS: 2695-37-6) for Scientific Professionals

Introduction

Sodium 4-vinylbenzenesulfonate, also widely known by its synonym Sodium p-styrenesulfonate (SSS), is a highly functional and versatile ionic monomer critical to modern polymer science and specialty chemical synthesis.[1][2] Its unique bifunctional structure, featuring a polymerizable vinyl group and a hydrophilic sodium sulfonate group, allows for the elegant introduction of ionic properties into polymer backbones.[1][2] This capability is leveraged across a multitude of high-performance applications, from the development of ion-exchange membranes and conductive materials to advanced coatings and water-soluble polymers.[1][2][3]

This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to delve into the causality behind its applications, offering field-proven insights into its synthesis, polymerization, analysis, and handling.

Section 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the essential identifiers and physical characteristics of this compound.

Nomenclature and Identifiers

The compound is recognized by several names and registry numbers across chemical databases, which are consolidated below for clarity.

| Identifier | Value |

| Primary Name | This compound |

| CAS Number | 2695-37-6[1][4][5][6][7] |

| Common Synonyms | Sodium p-styrenesulfonate (SSS), Sodium 4-styrenesulfonate, 4-Vinylbenzenesulfonic acid sodium salt, Styrene-4-sulfonic acid sodium salt[1][4][6][7] |

| Molecular Formula | C₈H₇NaO₃S[4][5][6][7] |

| EC Number | 220-266-3[6] |

| Beilstein/REAXYS No. | 3575931[6] |

| SMILES String | [Na+].[O-]S(=O)(=O)c1ccc(C=C)cc1[6] |

| InChI Key | XFTALRAZSCGSKN-UHFFFAOYSA-M[6] |

Chemical Structure

The structure of this compound consists of a benzene ring substituted at the 1- and 4-positions with a vinyl (-CH=CH₂) group and a sodium sulfonate (-SO₃Na) group, respectively. This arrangement is paramount to its function, providing both a reactive site for polymerization and a persistent ionic charge.

Caption: Chemical structure of this compound.

Physicochemical Properties

These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value / Description | Source(s) |

| Molecular Weight | 206.19 g/mol | [5][6][7] |

| Appearance | White to off-white or light yellow crystalline powder/granules. | [1][4][8] |

| Solubility | Highly soluble in water; soluble in alcohols. | [1][4][9] |

| Melting Point | ≥300 °C (decomposes). Note: Some sources report lower values (151-165 °C), which may reflect decomposition onset or variations in purity. | [4][6][9][10] |

| Density | ~1.37 g/cm³ | [4] |

| Stability | Stable under recommended storage conditions. | [9][11] |

| Key Reactivities | Hygroscopic; absorbs moisture from the air. Incompatible with strong oxidizing agents. | [4][8][9][11][12] |

| Purity | Commercially available in technical grades (≥90%) and higher purity grades (>95%). | [5][6][7][8] |

Section 2: Synthesis and Manufacturing Insights

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The choice of sulfonation agent and reaction pathway is dictated by factors such as cost, safety, and desired product specifications.

Mechanistic Overview

The core of the synthesis is the electrophilic aromatic substitution of styrene, where a sulfonic acid group is attached to the benzene ring, followed by neutralization. The para-position is strongly favored due to the ortho, para-directing nature of the vinyl group.

Common Synthesis Routes

Two primary manufacturing routes are commonly cited. The selection of a specific route depends on the desired purity and the handling capabilities for the reagents involved.

Caption: Common industrial synthesis workflows for this compound.

Causality in Synthesis:

-

Route 1 (Sulfuric Acid): This is a classic sulfonation reaction. Styrene is treated with sulfuric acid to form the sulfonic acid intermediate. The subsequent neutralization with a sodium base, such as sodium sulfite, yields the final sodium salt.[4] This route is direct but requires careful management of the strong acid.

-

Route 2 (Sulfite): This alternative pathway involves reacting styrene with sodium bisulfite and sodium hydroxide.[4] This method can sometimes offer better control over side reactions and may be preferred for certain purity requirements.

Section 3: Polymerization and Material Science Applications

The utility of this compound stems from its ability to be readily incorporated into polymer chains via its vinyl group, thereby imparting the properties of the pendant sulfonate group to the final material.

The Duality of the Vinyl and Sulfonate Moieties

-

Vinyl Group: This functional group is the "engine" of polymerization. It is susceptible to attack by radical initiators, allowing the monomer to link with itself (homopolymerization) or other monomers (copolymerization) to form long polymer chains.[13]

-

Sulfonate Group: This is the "functional" component. As a strong electrolyte group, it is ionized in polar solvents (especially water), creating a fixed negative charge on the polymer backbone with a mobile sodium counter-ion. This imparts hydrophilicity, ionic conductivity, and antistatic properties.[1][2]

Polymerization Methodologies

This compound is compatible with several polymerization techniques, allowing for the synthesis of polymers with diverse architectures and molecular weights.

Caption: Conceptual workflow of copolymerization using a functional monomer.

-

Free Radical Polymerization: This is a common and robust method used to synthesize poly(this compound) and its copolymers.[13][14] Initiators like potassium persulfate or AIBN are used to generate radicals that initiate the polymerization cascade. Graphene oxide has also been demonstrated to act as a radical initiator for this monomer.[10][14]

-

Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over molecular weight and polydispersity.[14] This is crucial for creating well-defined block copolymers and other advanced architectures for specialized applications.

-

Electroinitiated Polymerization: Polymerization can also be initiated electrochemically, which can be useful for forming polymer films directly on electrode surfaces.[15]

Key Application Areas

The unique properties imparted by the sulfonate group lead to a wide range of industrial and research applications.

| Application Area | Function and Rationale |

| Ion-Exchange Resins & Membranes | The high density of fixed ionic groups makes these polymers ideal for water softening, purification, and as proton-conductive membranes in fuel cells and other electrochemical devices.[1][2][3] |

| Water-Soluble Polymers | Used as flocculants in wastewater treatment, dispersants for pigments and cosmetics, rheology modifiers, and scale inhibitors. The ionic charges enhance interactions with suspended particles.[1][2][9] |

| Conductive & Antistatic Materials | The ionic conductivity helps to dissipate static charge, making it a valuable additive for antistatic films, coatings, and electronic packaging materials.[1][2] |

| Reactive Surfactants (Surfmers) | In emulsion polymerization, the monomer acts as a surfactant to stabilize latex particles and then covalently bonds into the polymer backbone. This prevents surfactant migration in the final product, improving water resistance and adhesion.[1] |

| Specialty Coatings & Adhesives | Copolymers are used to modify surfaces, enhancing wettability, hydrophilicity, and anti-fogging properties.[1][3] |

Section 4: Relevance in Biomedical and Drug Development Fields

The properties that make this compound valuable in material science are increasingly being exploited in sophisticated biomedical and pharmaceutical applications.

-

Surface Modification for Biocompatibility: Polymers containing sulfonate groups can mimic the highly hydrated and charged surfaces of biological tissues. When grafted onto biomedical device surfaces, these hydrophilic polymer "brushes" can resist protein adsorption and cell adhesion, a critical strategy for preventing biofouling and improving biocompatibility.[1]

-

Advanced Drug Delivery Systems: The controlled architecture of polyelectrolytes synthesized from this monomer is being explored for drug delivery. For example, multilayered polyelectrolyte films built with poly(this compound) have been used for the programmable release of DNA.[10] Its use in hydrogels has also been shown to enhance the transdermal delivery of proteins.[10]

-

Hydrogels for Biosensing: The monomer is a key component in the synthesis of "smart" hydrogels that can respond to ionic strength or pH. It has been used to create molecularly imprinted hydrogels—a type of synthetic antibody—for the selective fluorescent detection of proteins like lysozyme, showcasing its potential in diagnostics.

Section 5: Analytical Protocols and Quality Control

Ensuring the purity and identity of this compound is critical for reproducible research and manufacturing. The following protocols are standard in the field.

Protocol: Quantification by Reverse-Phase HPLC

This method is suitable for determining the purity of the monomer and quantifying it in reaction mixtures. The principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) containing an acidic modifier. For standard UV detection, 0.1% phosphoric acid is effective. For Mass Spectrometry (MS) compatibility, 0.1% formic acid should be used instead.[16]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at ~254 nm.

-

Procedure:

-

Prepare a stock solution of this compound of known concentration in the mobile phase.

-

Generate a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC.

-

Prepare the sample to be analyzed by dissolving a known weight in the mobile phase.

-

Inject the sample and integrate the peak area corresponding to the analyte.

-

Quantify the concentration in the sample by comparing its peak area to the calibration curve. The purity can be expressed as an area percentage.

-

Protocol: Purity Assessment by Neutralization Titration

This titrimetric method assesses the purity based on the sulfonic acid functionality after conversion from its salt form. It is a reliable, albeit less specific, method than HPLC.

-

Principle: The sodium sulfonate salt is first converted to its acidic form using a strong acid cation-exchange resin. The resulting sulfonic acid is then titrated with a standardized strong base (e.g., NaOH).

-

Procedure:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in deionized water.

-

Pass the solution through a column packed with a strong acid cation-exchange resin (H⁺ form). This exchanges the Na⁺ ions for H⁺ ions.

-

Collect the acidic eluate and rinse the column thoroughly with deionized water, combining the rinsings with the eluate.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of sodium hydroxide (~0.1 M) until the endpoint is reached.

-

Calculate the purity based on the moles of NaOH consumed and the initial mass of the sample.[8]

-

Section 6: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the chemical and ensure laboratory safety.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[8] |

| Serious Eye Damage | H318 | Causes serious eye damage. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[12]

-

Eye Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[12]

-

Respiratory Protection: If dusts are generated, a NIOSH-approved N95 dust mask or higher-level respirator should be worn.

-

General Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[12]

Storage and Stability Considerations

-

Hygroscopicity: The material readily absorbs moisture from the air.[4][8] This can lead to clumping and affect its reactivity and accurate weighing.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[4][5][8] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect from moisture and air.[8][12]

-

Incompatibilities: Keep away from strong oxidizing agents.[9][11][12]

Conclusion

This compound is a cornerstone monomer for introducing ionic functionality into polymers. Its well-defined chemical structure, coupled with its reactivity in various polymerization schemes, provides scientists and engineers with a powerful tool for designing advanced materials. From enhancing the performance of industrial products like coatings and resins to enabling cutting-edge biomedical applications in drug delivery and biosensing, its versatility is clear. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is the key to unlocking its full potential in research and development.

References

- Sodium P-Styrenesulfonate or this compound SSS CAS 2695-37-6 Manufacturers and Suppliers - Price - Fengchen. (n.d.). Fengchen Group Co., Ltd. [URL: https://www.fengchengroup.

- What Is this compound? Key Uses in Polymer Chemistry. (2025). J&K Scientific. [URL: https://www.jk-scientific.com/en/news/what-is-sodium-4-vinylbenzenesulfonate-key-uses-in-polymer-chemistry-251103.html]

- 2695-37-6 | this compound. (n.d.). ChemScene. [URL: https://www.chemscene.

- This compound technical, >= 90 T 2695-37-6. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/94904]

- This compound | CAS 2695-37-6. (n.d.). Santa Cruz Biotechnology. [URL: https://www.scbt.

- (a) RAFT polymerization of sodium 4-vinylbenzenesulfo- nate with GO M n... (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/a-RAFT-polymerization-of-sodium-4-vinylbenzenesulfo-nate-with-GO-M-n-and-M-w-M-n-as-a_fig2_292157077]

- This compound. (2018). SIELC Technologies. [URL: https://sielc.

- This compound | 94904-100G | SIGMA-ALDRICH | SLS Ireland. (n.d.). Scientific Laboratory Supplies (SLS). [URL: https://www.scientificlabs.co.uk/product/94904-100g]

- Electroinitiated polymerization of this compound:... (n.d.). ResearchGate. [URL: https://www.researchgate.

- This compound technical, = 90 T 2695-37-6 - Safety Information. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/94904#safety-and-handling]

- What Is this compound? Key Uses in Polymer Chemistry. (2025). J&K Scientific. [URL: https://www.jk-scientific.com/vn/news/what-is-sodium-4-vinylbenzenesulfonate-key-uses-in-polymer-chemistry-251103.html]

- This compound | CAS 2695-37-6 | SCBT - Santa Cruz Biotechnology (Korean). (n.d.). Santa Cruz Biotechnology. [URL: https://www.scbt.

- This compound | CAS#:2695-37-6. (2025). Chemsrc. [URL: https://www.chemsrc.com/en/cas/2695-37-6_1034888.html]

- This compound | 2695-37-6. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC). [URL: https://www.tcichemicals.com/APAC/en/p/O0609]

- Reaction between styrene and 4-vinylbenzenesulfonic acid sodium salt. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-between-styrene-and-4-vinylbenzenesulfonic-acid-sodium-salt_fig1_332029749]

- This compound technical, = 90 T 2695-37-6 - General Information. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/94904]

- SAFETY DATA SHEET - Sodium vinylsulfonate. (n.d.). Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC301290050]

- China this compound Manufacturer and Supplier, Factory | Pengnuo. (n.d.). Shijiazhuang Pengnuo Technology Co., Ltd. [URL: https://www.pengnuochem.

- This compound hydrate. (2023). Nama Group. [URL: https://namagroup.

- This compound 2695-37-6. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/O0609]

- Natrium-4-vinylbenzolsulfonat technical, ≥90% (T). (n.d.). Sigma-Aldrich (German). [URL: https://www.sigmaaldrich.com/DE/de/product/aldrich/94904]

Sources

- 1. What Is this compound? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 2. What Is this compound? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 3. China this compound Manufacturer and Supplier, Factory | Pengnuo [pengnuochemical.com]

- 4. Sodium P-Styrenesulfonate or this compound SSS CAS 2695-37-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound technical, = 90 T 2695-37-6 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 2695-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. nama-group.com [nama-group.com]

- 10. This compound technical, = 90 T 2695-37-6 [sigmaaldrich.com]

- 11. This compound | CAS#:2695-37-6 | Chemsrc [chemsrc.com]

- 12. fishersci.com [fishersci.com]

- 13. scientificlabs.ie [scientificlabs.ie]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound | SIELC Technologies [sielc.com]

Solubility of Sodium 4-vinylbenzenesulfonate: A Comprehensive Guide for Researchers

An In-depth Technical Guide

Abstract

Sodium 4-vinylbenzenesulfonate (Na-4-VBS), also known as sodium p-styrenesulfonate, is a critical monomer in polymer science.[1][2][3] Its unique bifunctional nature, possessing a polymerizable vinyl group and a hydrophilic sodium sulfonate group, allows for the synthesis of a wide array of functional polymers with applications ranging from ion-exchange resins and water treatment flocculants to specialty coatings and conductive materials.[1][2][3] A fundamental understanding of its solubility across various solvent systems is paramount for its effective handling, reaction control, and application development. This guide provides a detailed analysis of the solubility characteristics of Na-4-VBS, the underlying physicochemical principles, and a robust experimental protocol for its determination.

Physicochemical Basis of Solubility

The solubility of this compound is governed by the interplay between its ionic and organic moieties. The molecule consists of a nonpolar vinylbenzene (styrene) backbone and a highly polar, ionic sodium sulfonate group (-SO₃⁻Na⁺). This structure imparts an amphiphilic character, though the ionic component overwhelmingly dictates its solubility profile.

The governing principle of "like dissolves like" is central to understanding its behavior.[4]

-

Ionic Head Group (-SO₃⁻Na⁺): This group is readily solvated by polar solvents, particularly those capable of hydrogen bonding (protic solvents) or with strong dipoles (aprotic polar solvents). The strong ion-dipole interactions overcome the lattice energy of the crystalline salt, leading to dissolution.

-

Organic Backbone (CH₂=CH-C₆H₄-): This vinylbenzene portion is hydrophobic and interacts favorably with nonpolar organic solvents through van der Waals forces.

The overall solubility in a given solvent is a direct consequence of the solvent's ability to effectively solvate both parts of the molecule, with the solvation of the ionic head being the dominant energetic requirement.

Solubility Profile Across Solvent Classes

Based on its structure, Na-4-VBS exhibits a distinct solubility pattern. It is a white to off-white crystalline powder that is generally stable but can be hygroscopic, necessitating storage in sealed containers away from moisture.[5]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Observed Solubility | Primary Interaction Mechanism |

| Polar Protic | Water (H₂O) | Highly Soluble[1][2][5] | Strong ion-dipole interactions and hydrogen bonding with the sulfonate group. |

| Alcohols (Methanol, Ethanol) | Soluble[5] | Ion-dipole interactions and hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Strong dipole-ion interactions. DMSO is an excellent solvent for many inorganic salts.[6] |

| Dimethylformamide (DMF) | Soluble | Favorable dipole-ion interactions. | |

| Intermediate Polarity | Acetone, Tetrahydrofuran (THF) | Slightly Soluble to Insoluble | Insufficient polarity to overcome the crystal lattice energy of the salt. |

| Nonpolar | Hexane, Toluene | Insoluble | Lack of favorable interactions between the nonpolar solvent and the ionic sulfonate group. |

The high water solubility of Na-4-VBS is a key attribute, making it a monomer of choice for aqueous polymerization techniques like emulsion and solution polymerization.[1][2]

Experimental Determination of Equilibrium Solubility

To ensure reproducible and accurate solubility data, a validated experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[4] This method establishes a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method, which forms the basis of a self-validating protocol.

Caption: A generalized workflow for determining equilibrium solubility.

Step-by-Step Experimental Protocol

This protocol describes a robust method for determining the solubility of Na-4-VBS.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC with UV detector, Gravimetric setup)

Methodology:

-

Preparation of Standards (for instrumental analysis):

-

Causality: Accurate quantification is impossible without a valid reference. A calibration curve is essential for a self-validating measurement.

-

Prepare a stock solution of Na-4-VBS in the chosen solvent at a known concentration.

-

Perform serial dilutions to create a series of at least five standard solutions that bracket the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of Na-4-VBS to a pre-weighed, sealable vial. The excess is critical to ensure that the resulting solution is saturated.

-

Record the exact mass of the added solute.

-

Pipette a precise volume of the solvent into the vial. Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Causality: Solubility is an equilibrium property. Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments can be run to confirm the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

Causality: The analysis must be performed only on the liquid phase (the saturated solution). Any suspended solid particles will artificially inflate the measured concentration.

-

Remove the vials from the shaker and let them stand to allow the larger particles to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Carefully draw the clear supernatant into a syringe and pass it through a chemically inert syringe filter directly into a clean analysis vial. This step removes any fine particulates.

-

-

Quantification:

-

Instrumental Method (e.g., HPLC-UV):

-

Analyze the standard solutions to generate a calibration curve (absorbance vs. concentration). The curve must have a high coefficient of determination (R² > 0.99) to be considered valid.

-

Analyze the filtered sample solution. The concentration may need to be diluted with the solvent to fall within the linear range of the calibration curve.

-

Calculate the concentration in the original saturated solution, accounting for any dilutions.

-

-

Gravimetric Method:

-

Accurately weigh an empty, dry container.

-

Pipette a precise volume of the filtered supernatant into the container.

-

Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature well below the decomposition point of Na-4-VBS.

-

Once all solvent is removed and the container has returned to room temperature, reweigh it. The mass difference is the amount of dissolved Na-4-VBS.

-

Calculate the solubility in g/L or mg/mL.

-

-

-

Data Reporting:

-

Report the solubility as a mean and standard deviation from at least three replicate experiments.

-

Clearly state the solvent used and the precise temperature at which the measurement was conducted.

-

Conclusion

This compound is a highly polar, water-soluble monomer, a characteristic that is fundamental to its widespread use in polymer chemistry.[2][7] Its solubility is highest in polar protic solvents like water and alcohols and decreases significantly as solvent polarity diminishes.[5] For researchers and drug development professionals, this distinct solubility profile dictates the choice of reaction media, purification strategies, and formulation approaches. The application of a robust and well-validated experimental protocol, such as the shake-flask method detailed herein, is critical for obtaining accurate and reliable solubility data, which serves as the foundation for successful material design and development.

References

- This compound | CAS#:2695-37-6 | Chemsrc. Chemsrc. [Link]

- Sodium P-Styrenesulfonate or this compound SSS CAS 2695-37-6 Manufacturers and Suppliers - Price - Fengchen. Fengchen Group Co., Ltd. [Link]

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC - NIH.

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. American Chemical Society. [Link]

- This compound - MySkinRecipes. MySkinRecipes. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. University of Michigan-Dearborn. [Link]

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. SALTISE. [Link]

- Reaction between styrene and 4-vinylbenzenesulfonic acid sodium salt. - ResearchGate.

- SODIUM VINYLSULFONATE - Ataman Kimya.

- This compound - SIELC Technologies. SIELC Technologies. [Link]

- Dimethyl Sulfoxide (DMSO)

Sources

- 1. What Is this compound? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 2. What Is this compound? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 3. What Is this compound? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sodium P-Styrenesulfonate or this compound SSS CAS 2695-37-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. This compound [myskinrecipes.com]

Thermal stability and degradation profile of poly(sodium 4-vinylbenzenesulfonate)

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Poly(sodium 4-vinylbenzenesulfonate)

Poly(this compound), PSSNa, is a synthetic polyelectrolyte with a wide range of applications stemming from its unique combination of a hydrocarbon backbone and ionic sulfonate side groups. It is utilized as a process aid in various industries, including as a superplasticizer in cement, a dye-improving agent for cotton, and in the production of water-soluble and conductive polymers.[1][2] In more advanced applications, PSSNa is integral to the formation of ion-exchange resins, proton-exchange membranes for fuel cells, and as a reactive surfactant in emulsion polymerization.[1][3]

For many of these applications, particularly those involving high-temperature processing, blending with other polymers, or use as a flame retardant, a comprehensive understanding of its thermal stability and degradation profile is paramount. This guide provides a detailed analysis of the thermal decomposition of PSSNa, synthesizing data from key analytical techniques to elucidate its degradation mechanism, the factors influencing its stability, and the nature of its degradation products.

The Multi-Stage Thermal Degradation Profile of PSSNa

The thermal decomposition of PSSNa is a complex, multi-stage process that differs significantly from its non-ionic counterpart, polystyrene. The presence of the sodium sulfonate group fundamentally alters the degradation pathway, introducing new reaction mechanisms and leading to the formation of a substantial amount of thermally stable char.[4] Thermogravimetric analysis (TGA) is the primary tool for characterizing this process, revealing distinct mass loss events as the temperature increases.

In an inert nitrogen atmosphere, the degradation of PSSNa typically proceeds through four main stages.[5]

-

Initial Water Loss (up to ~200°C): The highly hydrophilic sodium sulfonate groups cause PSSNa to be hygroscopic. The initial, minor mass loss observed at lower temperatures is attributed to the release of physically absorbed water.[6][7]

-

First Degradation Stage (approx. 210°C - 280°C): This stage involves a small mass loss of around 5% and represents the initial phase of decomposition.[5]

-

Second Degradation Stage (approx. 430°C - 500°C): This is a major decomposition phase characterized by a significant and rapid mass loss. This stage is primarily associated with the cleavage of the carbon-sulfur (C-S) bond (desulfonation) and the initial breakdown of the polymer backbone.[5][6]

-

Third and Fourth Degradation Stages (above 500°C): The degradation continues at a slower rate at higher temperatures, involving the further breakdown of the polymer structure and rearrangement of the residue into a carbonaceous char.[5]

A key characteristic of PSSNa is its remarkable ability to form a large amount of non-volatile char. At 800-900°C in a nitrogen atmosphere, the non-volatile residue can be as high as 55-59% of the original mass.[4][5] This char is a mixture of a graphite-like carbonaceous foam and inorganic salts, primarily sodium sulfate and sodium sulfite.[4]

Data Presentation: Key Thermal Degradation Parameters

The following table summarizes typical thermal degradation data for PSSNa obtained via thermogravimetric analysis (TGA) in an inert atmosphere.

| Parameter | Description | Typical Value Range | Source(s) |

| Tonset (5% mass loss) | The temperature at which 5% of the initial mass has been lost. | 210 - 350°C | [4][5] |

| Tmax | The temperature of the maximum rate of mass loss. | 450 - 500°C | [4] |

| T50% | The temperature at which 50% of the initial mass has been lost. | > 600°C | [4] |

| Char Yield (@ 800°C) | The percentage of non-volatile residue remaining at 800°C. | ~55% | [4] |

Note: Specific values can vary depending on factors such as the polymer's molecular weight, purity, and the specific TGA experimental conditions (e.g., heating rate).

The Chemical Mechanism of PSSNa Degradation

The multi-stage degradation profile observed in TGA corresponds to a sequence of distinct chemical reactions. The combination of TGA with analytical techniques that identify evolved gases, such as Fourier Transform Infrared Spectroscopy (TGA-FTIR), provides a clear picture of the degradation mechanism.

The primary degradation event is the scission of the sulfonate group from the aromatic ring. This desulfonation process is the critical step that differentiates PSSNa's degradation from that of polystyrene.[6][7] At temperatures between 450°C and 500°C, the evolution of sulfur dioxide (SO₂) is prominently observed, confirming the cleavage of the C-S bond.[5]

Simultaneously and at higher temperatures, the polystyrene backbone begins to degrade. This process releases a series of volatile organic compounds, including characteristic polystyrene degradation products like styrene, toluene, benzene, and methylstyrene.[5] The evolution of water is also detected at these higher temperatures, likely resulting from reactions between the sulfonate groups.

The formation of the substantial char residue is a crucial aspect of the degradation. It is proposed that adjacent sulfonic acid groups are necessary to facilitate the formation of a graphite-like char, which acts as a protective thermal barrier.[4] During heating, PSSNa degradation produces a carbonaceous foam, which, along with the inorganic salts formed, inhibits the complete volatilization of the polymer.[4][5]

Caption: Experimental workflow for TGA-FTIR analysis.

Factors Influencing Thermal Stability

Atmosphere

The degradation behavior of PSSNa changes in the presence of oxygen. In an air atmosphere, PSSNa tends to degrade at a lower temperature compared to in nitrogen. [4]This thermo-oxidative degradation involves oxidative chain mechanisms that can accelerate the breakdown of the polymer.

Blending and Copolymerization

When PSSNa is blended with other polymers, such as polystyrene (PS), the thermal degradation often occurs in independent steps corresponding to the degradation of each component. [4]For instance, in PS/PSSNa blends, the PS component degrades first (between 350-500°C), followed by the PSSNa degradation at higher temperatures (470–505°C). [4]At high PSSNa content, the char and foam produced can physically trap some of the degrading polystyrene, slightly increasing the overall char yield beyond the theoretical value. [4]This char-forming capability is a primary reason for investigating PSSNa as a potential flame retardant additive.

Molecular Weight

While specific studies on PSSNa are limited, in many polymers, thermal stability is influenced by molecular weight. For some polymers like poly(α-methyl styrene), an increase in molecular weight can lead to a decrease in the decomposition temperature. [8]This is because higher molecular weight polymers have more potential sites for chain scission, and the activation energy for degradation can decrease. [8]

Conclusion

The thermal stability and degradation of poly(this compound) are dictated by its unique chemical structure. Its decomposition is a multi-step process initiated by the cleavage of the sulfonate group, followed by the degradation of the polystyrene backbone. This process is distinct from that of polystyrene, most notably in the generation of a substantial amount of non-volatile, inorganic-rich char at high temperatures. This char-forming and foaming behavior makes PSSNa a material of interest for applications requiring enhanced thermal stability or flame retardancy. A thorough understanding of its degradation profile, achieved through robust analytical techniques like TGA and TGA-FTIR, is essential for optimizing its performance in drug development, materials science, and other advanced applications.

References

- Kinetics Study on Thermal Degradation of Polystyrene and Sulfonated Polystyrene from Styrofoam Waste. (2018).

- Yao, Q., & Wilkie, C. A. (1999). Thermal degradation of blends of polystyrene and poly(sodium 4-styrenesulfonate) and the copolymer, poly(styrene-co-sodium 4-styrenesulfonate). Polymer Degradation and Stability, 66(3), 379-384. [Link]

- Chen, L. H., & Chen, C. H. (2002). On the thermal degradation of poly(styrene sulfones). VII. Evaluations of poly(styrene sulfone) thermal stability using invariant kinetic parameters. Journal of Applied Polymer Science, 85(8), 1698-1705. [https://www.semanticscholar.org/paper/On-the-thermal-degradation-of-poly(styrene-VII.-of-Chen-Chen/3f034f786d70a049615a999499895c1065604107]([Link]

- Reaction between styrene and 4-vinylbenzenesulfonic acid sodium salt. (n.d.).

- Seo, Y., et al. (2019). Low Temperature Decomposition of Polystyrene. Polymers, 11(10), 1644. [Link]

- Beyer, F. L. (2003). Thermal Stability of Sulfonated Poly(isobutylene-styrene) Block Copolymers: Effects of Sulfonation and Counter-Ion Substitution.

- Jing, F., et al. (2013). On the kinetics and mechanism of thermal degradation of polystyrene.

- TGA analysis of polystyrene, poly4-vinylstyrenesulfonic acid, and five different copolymers. (n.d.).

- Jiang, D. D., & Wilkie, C. A. (1998). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.

- Degradation reactions during sulphonation of poly(styrene-co-acrylic acid) used as membranes. (2019).

- Sulfonating agents used in sulfonation of polystyrene. (n.d.).

- Polystyrene sulfon

- TGA analysis of polystyrene, poly4-vinylstyrene- sulfonic acid, and five different copolymers. (n.d.).

- Sodium P-Styrenesulfonate or this compound SSS CAS 2695-37-6 Manufacturers and Suppliers. (n.d.). Fengchen Group. [Link]

- Yao, Q., & Wilkie, C. A. (1999). Thermal degradation of blends of polystyrene and poly(sodium 4-styrenesulfonate)

- Thermal degradation of polystyrene in different environments. (2018).

- Thermal and hydrolytic stability of sulfonated polyimide membranes with varying chemical structure. (2007).

- Murakata, T., et al. (1993). Solvent effect on thermal degradation of polystyrene and poly-=-methylstyrene. Polymer, 34(7), 1431-1435. [Link]

- What Is this compound? Key Uses in Polymer Chemistry. (2025, November 3). Millennial Scientific. [Link]

- Effects of Molecular Weight on Thermal Degradation of Poly(α-methyl styrene) in Nitrogen. (2020).

- Impact of Molecular Weight on the Thermal Stability and the Miscibility of Poly(ε-caprolactone)/Polystyrene Binary Blends. (2018).

- Kinetic and degradation reactions of poly (sodium 4-styrene sulfonate) grafting “from” ozonized poly (ɛ-caprolactone) surfaces. (2017).

- Concentration Dependent Single Chain Properties of Poly(sodium 4-styrenesulfonate) Subjected to Aromatic Interactions with Chlorpheniramine Maleate Studied by Diafiltration and Synchrotron-SAXS. (2021). MDPI. [Link]

- Polymerization of Sodium 4-Styrenesulfonate Inside Filter Paper via Dielectric Barrier Discharge Plasma. (2024). MDPI. [Link]

- Morphological, Electrical, and Chemical Characteristics of Poly(sodium 4-styrenesulfonate)

Sources

- 1. What Is this compound? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 2. Sodium P-Styrenesulfonate or this compound SSS CAS 2695-37-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. youtube.com [youtube.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Sodium 4-Vinylbenzenesulfonate Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-vinylbenzenesulfonate (NaSS), a crucial monomer in the development of a wide array of functional polymers, presents unique synthetic challenges. Its dual reactivity, stemming from the polymerizable vinyl group and the hydrophilic sulfonate group, makes it a valuable building block for materials used in ion-exchange resins, hydrogels for drug delivery, and specialty coatings. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to NaSS, offering detailed, field-proven insights into the causality behind experimental choices and self-validating protocols. The guide explores the direct sulfonation of styrene, synthesis via functionalized ethylbenzene precursors, and a pathway involving 4-vinylbenzenesulfonyl chloride. Each method is critically evaluated for its advantages, limitations, and practical applicability in both laboratory and industrial settings.

Introduction: The Significance of this compound

This compound (NaSS), also known as sodium p-styrenesulfonate, is a water-soluble monomer of significant industrial and academic interest.[1] Its chemical structure, featuring a polymerizable vinyl group and a strongly ionic sulfonate group, allows for the creation of polymers with tailored properties such as high ionic conductivity, hydrophilicity, and chemical resistance.[2] These characteristics are highly sought after in a variety of applications, including:

-

Ion-Exchange and Proton-Conductive Polymers: NaSS is a fundamental component in the synthesis of ion-exchange membranes for water purification, fuel cells, and batteries.[2]

-

Water-Soluble and Functional Polymers: Its incorporation into polymer backbones enhances water solubility and dispersibility, making it useful in water treatment, pigment dispersants, and rheology modifiers.[2]

-

Biomedical Applications: The biocompatibility and hydrophilicity of NaSS-containing polymers make them suitable for use in hydrogels for controlled drug release and as coatings for biomedical devices.

-

Emulsion Polymerization: NaSS can act as a reactive surfactant, or "surfmer," providing stability to latexes while being covalently bound to the polymer backbone, which prevents leaching.[3]

The synthesis of high-purity NaSS monomer is non-trivial, as the reaction conditions required for sulfonation can often lead to polymerization of the reactive vinyl group. This guide will detail the primary synthetic strategies to overcome these challenges and produce high-quality monomer for research and development.

Synthetic Strategies: A Comparative Overview

Several synthetic routes to this compound have been developed, each with its own set of advantages and challenges. The choice of a particular route often depends on the desired scale of production, available starting materials, and the required purity of the final product. The three primary strategies that will be discussed in this guide are:

-

Route 1: Sulfonation of a Styrene Precursor followed by Elimination

-

Route 2: Direct Sulfonation of Styrene

-

Route 3: Synthesis via 4-Vinylbenzenesulfonyl Chloride Intermediate

The following sections will provide a detailed examination of each of these routes.

Route 1: Synthesis from a Halogenated Ethylbenzene Precursor

This route offers a robust and controllable method for the synthesis of NaSS, avoiding the direct sulfonation of the polymerizable styrene monomer. The general strategy involves the sulfonation of a more stable ethylbenzene derivative, followed by an elimination reaction to generate the vinyl group. A common starting material for this approach is 2-bromoethylbenzene.

Reaction Mechanism

The synthesis proceeds in two key steps:

-

Electrophilic Aromatic Sulfonation: 2-Bromoethylbenzene is treated with a strong sulfonating agent, typically sulfur trioxide (SO₃), to introduce a sulfonic acid group onto the aromatic ring. The reaction is an electrophilic aromatic substitution, with the para-position being the major product due to steric hindrance from the ethyl group.

-

Elimination: The resulting 4-(2-bromoethyl)benzenesulfonic acid is then treated with a base, such as sodium hydroxide, to induce an E2 elimination of hydrogen bromide, forming the vinyl group and the sodium salt of the sulfonic acid in a single step.

dot graph "Route_1_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="2-Bromoethylbenzene"]; Intermediate [label="4-(2-Bromoethyl)benzenesulfonic acid"]; Product [label="this compound"];

Start -> Intermediate [label="SO₃"]; Intermediate -> Product [label="NaOH (elimination & neutralization)"]; }

Caption: General workflow for the synthesis of NaSS from 2-bromoethylbenzene.

Experimental Protocol

The following protocol is adapted from a patented industrial process and provides a clear, step-by-step methodology.[4]

Materials:

-

2-Bromoethylbenzene

-

Gaseous sulfur trioxide (SO₃)

-

Liquid sodium hydroxide (caustic soda)

-

Suitable solvent (optional, the patent describes a solvent-free process)

Procedure:

-

Sulfonation:

-

Preheat 2-bromoethylbenzene to 50-70 °C.

-

Continuously feed the preheated 2-bromoethylbenzene and gaseous sulfur trioxide into a suitable reactor. The molar ratio of sulfur trioxide to 2-bromoethylbenzene should be in the range of 1.05-1.1:1.

-

Maintain the reaction temperature between 80-110 °C. The reaction is highly exothermic and requires efficient cooling.

-

The output of this continuous reaction is 4-(2-bromoethyl)benzenesulfonic acid.

-

-

Neutralization and Elimination:

-

Continuously feed the 4-(2-bromoethyl)benzenesulfonic acid and liquid sodium hydroxide into a high-speed homogenization pump for neutralization. The molar ratio of the sulfonic acid to sodium hydroxide should be approximately 1:2.1.

-

Control the initial neutralization temperature to 45-55 °C.

-

Subsequently, heat the mixture to 110-120 °C to facilitate the elimination of HBr and the formation of the vinyl group. The product is an aqueous solution of this compound.

-

-

Isolation and Purification:

-

Cool the resulting solution to induce crystallization.

-

Isolate the solid product by centrifugation.

-

Dry the solid product to obtain pure this compound.

-

Advantages and Disadvantages

| Advantages | Disadvantages |

| High yield and purity of the final product. | Use of hazardous reagents like sulfur trioxide. |

| Avoids premature polymerization of the vinyl group. | Requires specialized equipment for continuous processing. |

| The process can be run continuously, making it suitable for industrial scale-up. | The starting material, 2-bromoethylbenzene, may be more expensive than styrene. |

Route 2: Direct Sulfonation of Styrene

The direct sulfonation of styrene is, in principle, the most straightforward route to NaSS. However, it is also the most challenging due to the high reactivity of the vinyl group under the acidic conditions required for sulfonation. This can lead to significant polymerization and the formation of unwanted byproducts.

Reaction Mechanism

The reaction is an electrophilic aromatic substitution, where the sulfonating agent attacks the electron-rich benzene ring of styrene. The para-position is the favored site of substitution.

dot graph "Route_2_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Styrene"]; Intermediate [label="4-Vinylbenzenesulfonic acid"]; Product [label="this compound"];

Start -> Intermediate [label="Sulfonating Agent (e.g., H₂SO₄, SO₃)"]; Intermediate -> Product [label="NaOH (neutralization)"]; }

Caption: General workflow for the direct sulfonation of styrene.

Challenges and Considerations

The primary challenge in this route is to control the reaction conditions to favor sulfonation over polymerization. Key factors to consider include:

-

Choice of Sulfonating Agent: Strong sulfonating agents like oleum (fuming sulfuric acid) can lead to rapid polymerization. Milder reagents, such as a sulfur trioxide-dioxane complex, can be used to moderate the reactivity.[5]

-

Temperature Control: The reaction must be carried out at low temperatures to minimize polymerization.

-

Reaction Time: Shorter reaction times are generally preferred to reduce the extent of side reactions.

-

Inhibitors: The use of polymerization inhibitors in the reaction mixture can be beneficial.

Illustrative Protocol (Conceptual)

Materials:

-

Styrene

-

Sulfur trioxide-dioxane complex

-

Anhydrous dioxane

-

Sodium hydroxide

-

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

-

Sulfonation:

-

Dissolve styrene and a polymerization inhibitor in anhydrous dioxane in a reaction vessel equipped with a stirrer and a cooling system.